molecular formula C16H12BrNO4 B3572813 6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B3572813
M. Wt: 362.17 g/mol
InChI Key: SSKPYTZQTBIEDK-UHFFFAOYSA-N
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Description

6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 3rd and 5th positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

  • Bromination: : The starting material, 2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.

  • Cyclization: : The brominated intermediate undergoes cyclization to form the benzoxazinone ring. This step typically involves heating the intermediate in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.

Scientific Research Applications

  • Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules

  • Biology: : The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for the development of new drugs.

  • Medicine: : Due to its biological activities, 6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one is being investigated for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases.

  • Industry: : The compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced materials for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

6-bromo-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds in the benzoxazinone family:

  • 2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one: : This compound lacks the bromine atom at the 6th position, which may result in different chemical reactivity and biological activity.

  • 6-chloro-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one: : The presence of a chlorine atom instead of bromine can lead to variations in reactivity and potency in biological assays.

  • 6-fluoro-2-(3,5-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one: : The fluorine atom can impart different electronic properties to the compound, affecting its chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-bromo-2-(3,5-dimethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-20-11-5-9(6-12(8-11)21-2)15-18-14-4-3-10(17)7-13(14)16(19)22-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKPYTZQTBIEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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